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For researchers, scientists, and professionals in drug development, understanding the intricate

mechanisms of catalytic reactions is paramount. This guide provides a comparative analysis of

the oxygen evolution reaction (OER) mechanism on nickel phosphides, drawing upon density

functional theory (DFT) studies and supporting experimental data. We delve into competing

reaction pathways, compare the catalytic activity of different nickel phosphide phases, and

discuss the crucial role of surface transformations under operational conditions.

The quest for efficient and cost-effective electrocatalysts for the OER is a cornerstone of

renewable energy technologies. Nickel phosphides have emerged as a promising class of

materials, exhibiting notable catalytic activity.[1] DFT calculations have been instrumental in

providing atomic-level insights into the OER mechanism on these materials, helping to

elucidate active sites, reaction intermediates, and rate-determining steps.[2][3]

Competing OER Mechanisms: Adsorbate Evolution
vs. Lattice Oxygen
Theoretical studies have primarily explored two major pathways for the OER on nickel
phosphides: the conventional Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen-

mediated Mechanism (LOM).

The Adsorbate Evolution Mechanism (AEM) involves a series of four concerted proton-electron

transfer steps where oxygen-containing intermediates are sequentially adsorbed onto a single

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1170143?utm_src=pdf-interest
https://www.benchchem.com/product/b1170143?utm_src=pdf-body
https://www.benchchem.com/product/b1170143?utm_src=pdf-body
https://www.benchchem.com/product/b1170143?utm_src=pdf-body
https://orbit.dtu.dk/files/389603344/ChemSusChem_-_2024_-_Poureshghi_-_Nickel_Phosphide_The_Effect_of_Phosphorus_Content_on_the_Activity_and_Stability_toward_1_.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000227/
https://www.researchgate.net/publication/359598382_Nonmetallic_Active_Sites_on_Nickel_Phosphide_in_Oxygen_Evolution_Reaction
https://www.benchchem.com/product/b1170143?utm_src=pdf-body
https://www.benchchem.com/product/b1170143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


active site. The generally accepted AEM pathway proceeds as follows:

OH⁻ adsorption: * + OH⁻ → *OH + e⁻

*OH⁻ reaction with OH: *OH + OH⁻ → *O + H₂O + e⁻

*OH⁻ reaction with O: *O + OH⁻ → *OOH + e⁻

*OH⁻ reaction with OOH: *OOH + OH⁻ → * + O₂ + H₂O + e⁻

DFT studies on various nickel phosphide surfaces have investigated this mechanism in detail.

A key finding is that the rate-determining step is often the formation of the *OOH intermediate

from *O.[2][3]

The Lattice Oxygen-mediated Mechanism (LOM), on the other hand, involves the participation

of lattice oxygen atoms from the catalyst itself in the O-O bond formation step. This mechanism

is particularly relevant for catalysts that can exhibit lattice oxygen mobility. For certain doped

nickel phosphide systems, such as those incorporating iron, there is evidence suggesting a

shift from the AEM to the LOM pathway, which can lead to enhanced OER kinetics.[4]

Adsorbate Evolution Mechanism (AEM) Lattice Oxygen-mediated Mechanism (LOM)

Active Site () OH O OOH O₂ + * Catalyst Surface (M-O) M-OOH O₂ + Vacancy

Click to download full resolution via product page

The Active Site Debate: Nickel vs. Phosphorus
A central question in the study of nickel phosphide OER catalysts is the nature of the active

site. DFT studies have presented evidence for both nickel and phosphorus sites being active,

depending on the specific nickel phosphide phase and the reaction conditions.

Some theoretical investigations on Ni₁₂P₅ have shown that water molecules preferentially

adsorb on the nonmetallic phosphorus atoms, suggesting that these P sites are the primary

active centers for the OER.[2][3] Conversely, other studies, particularly those considering the
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in-situ formation of nickel oxyhydroxides on the catalyst surface, propose that nickel atoms are

the true active sites where the OER intermediates bind.[1][5][6]

Performance Comparison of Nickel Phosphide
Phases
The stoichiometry of nickel phosphides significantly influences their electronic structure and,

consequently, their catalytic activity. DFT calculations have been employed to compare the

OER performance of various phases, including Ni₂P, Ni₁₂P₅, Ni₅P₂, and Ni₃P.

Nickel
Phosphide
Phase

Calculated
OER
Overpotential
(V)

Rate-
Determining
Step

Active Site
Proposed
(DFT)

Reference

Ni₁₂P₅

Lowest among

compared

phosphides

Formation of

OOH
P atom [2][3]

Ni₂P
Higher than

Ni₁₂P₅
- P atom [2][3]

Ni₅P₂
Higher than

Ni₁₂P₅
- P atom [2][3]

Ni₃P
Higher than

Ni₁₂P₅
- P atom [2][3]

These theoretical findings suggest that Ni₁₂P₅ exhibits enhanced catalytic activity compared to

other nickel phosphide phases, which is attributed to its lower theoretical overpotential for the

OER.[2][3]

The Pre-catalyst Role: In-situ Surface
Transformation
A critical aspect often highlighted by experimental studies is the dynamic nature of nickel
phosphide catalysts under OER conditions. Several reports indicate that nickel phosphides
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are, in fact, pre-catalysts that undergo surface transformation into nickel oxyhydroxides, which

are considered the true catalytically active species.[1][7] This transformation is supported by

ex-situ and in-situ characterization techniques like X-ray photoelectron spectroscopy (XPS),

which reveal changes in the surface composition and oxidation states of nickel and phosphorus

after the OER.[8]
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Methodologies: A Glimpse into the Protocols
Computational Details (DFT)
The theoretical insights presented are typically derived from spin-polarized DFT calculations

performed using software packages like the Vienna Ab initio Simulation Package (VASP).[3]

Key aspects of the computational setup include:

Functionals: Generalized Gradient Approximation (GGA) with functionals like Perdew-Burke-

Ernzerhof (PBE) are commonly used.

Van der Waals Corrections: Methods like the DFT-D3 correction are often included to

accurately describe non-covalent interactions.[3]

Slab Models: The catalyst surfaces are modeled using periodic slab models, for instance, the

(001) surface of various nickel phosphides.

Adsorption Energy Calculation: The adsorption energy (E_ads) of an intermediate is

calculated as E_ads = E_(total) - E_(slab) - E_(adsorbate), where E_(total) is the total

energy of the slab with the adsorbed intermediate, E_(slab) is the energy of the clean slab,

and E_(adsorbate) is the energy of the isolated intermediate in the gas phase.

Free Energy Calculations: The Gibbs free energy of the reaction intermediates is calculated

to determine the theoretical overpotential, taking into account zero-point energy and entropic

contributions.

Experimental Protocols
Experimental validation of the DFT-predicted mechanisms and active sites is crucial. Common

techniques include:

Catalyst Synthesis: Nickel phosphide nanoparticles can be synthesized through various

methods, including one-pot syntheses involving the phosphidation of nickel precursors.[1]

Structural and Compositional Characterization:

X-ray Diffraction (XRD): To identify the crystalline phases of the synthesized nickel
phosphides.[1]
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X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition

and oxidation states of Ni and P before and after OER, providing evidence for surface

transformations.[1][8]

Electrochemical Measurements:

Linear Sweep Voltammetry (LSV): To measure the OER catalytic activity and determine

the overpotential required to reach a specific current density (e.g., 10 mA cm⁻²).

Tafel Plots: To evaluate the OER kinetics by determining the Tafel slope.[9][10]

Chronoamperometry: To assess the long-term stability of the catalyst.

In conclusion, DFT studies have provided invaluable insights into the OER mechanism on

nickel phosphides, highlighting the potential roles of both Ni and P active sites and comparing

the intrinsic activity of different phosphide phases. However, a comprehensive understanding

requires integrating these theoretical models with experimental observations that point towards

the dynamic nature of the catalyst surface, which often transforms into a nickel oxyhydroxide

layer under operating conditions. Future research will likely focus on multi-scale modeling that

can capture these dynamic changes to provide an even more accurate picture of the OER on

these promising electrocatalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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